Dimethyl pyrrolidine-2,5-dicarboxylate
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Overview
Description
Dimethyl pyrrolidine-2,5-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of two ester groups attached to the 2 and 5 positions of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyrrolidine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyl oxalate under specific conditions. The reaction typically requires a catalyst, such as a base, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Dimethyl pyrrolidine-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Diethyl pyrrole-2,5-dicarboxylate: Contains ethyl ester groups instead of methyl ester groups.
Pyrrole-2,5-dicarboxylic acid: Lacks the ester groups and has carboxylic acid groups instead.
Uniqueness
Dimethyl pyrrolidine-2,5-dicarboxylate is unique due to its specific ester functional groups and pyrrolidine ring structure.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl pyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
YGMCCBARPIHBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)C(=O)OC |
Origin of Product |
United States |
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